molecular formula C9H18O5 B14704047 2,4,7,10-Tetraoxatridecan-12-one CAS No. 25539-92-8

2,4,7,10-Tetraoxatridecan-12-one

Cat. No.: B14704047
CAS No.: 25539-92-8
M. Wt: 206.24 g/mol
InChI Key: NBPXEKGXSMBMSU-UHFFFAOYSA-N
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Description

2,4,7,10-Tetraoxatridecan-12-one is a polyether ketone compound characterized by a 13-carbon backbone with four ether oxygen atoms at positions 2, 4, 7, and 10, and a ketone functional group at position 12. Its molecular formula is inferred as C₁₂H₂₂O₅ (based on structural analysis), with a theoretical molecular weight of 246.3 g/mol.

Properties

CAS No.

25539-92-8

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

1-[2-[2-(methoxymethoxy)ethoxy]ethoxy]propan-2-one

InChI

InChI=1S/C9H18O5/c1-9(10)7-13-5-3-12-4-6-14-8-11-2/h3-8H2,1-2H3

InChI Key

NBPXEKGXSMBMSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COCCOCCOCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,10-Tetraoxatridecan-12-one typically involves the reaction of diethylene glycol with a suitable ketone precursor under controlled conditions. One common method involves the use of a base catalyst to facilitate the formation of the ether linkages. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4,7,10-Tetraoxatridecan-12-one undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers.

Scientific Research Applications

2,4,7,10-Tetraoxatridecan-12-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,7,10-Tetraoxatridecan-12-one involves its interaction with various molecular targets. The ether linkages and ketone group allow it to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₂H₂₂O₅ 246.3 (theoretical) Ether (4), ketone (1) Linear chain with ethers and ketone
11-Azido-3,6,9-trioxaundecan-1-amine C₁₁H₂₃N₅O₃ 273.3 Ether (3), amine (1), azide (1) Linear chain with azide and amine
1,4,7,10-Tetraazacyclododecane C₈H₂₀N₄ 172.3 Macrocyclic amine (4) 12-membered ring with four amines
2,6,10,14-Tetramethylhexadecane C₂₀H₄₂ 282.5 Branched alkane Non-polar hydrocarbon chain

Key Observations:

Oxygen Content vs. Reactivity: The tetraoxa structure of the target compound confers higher polarity compared to non-polar hydrocarbons like 2,6,10,14-tetramethylhexadecane .

Physical and Chemical Properties

Table 2: Comparative Properties

Compound Name Solubility (Predicted) Stability Notes Hazard Profile
This compound Polar solvents Susceptible to oxidation at ketone site Unknown toxicity
11-Azido-3,6,9-trioxaundecan-1-amine Polar aprotic solvents Light-sensitive; azide decomposition risk High reactivity (azide hazard)
1,4,7,10-Tetraazacyclododecane Water (macrocycle) Stable in acidic conditions No toxicological data
2,6,10,14-Tetramethylhexadecane Non-polar solvents Highly stable; inert Non-hazardous

Key Observations:

  • Stability : The target compound’s ketone group may render it less stable under oxidative conditions compared to inert alkanes .
  • Safety : Unlike azide-containing analogs, which pose explosion risks , the target compound’s hazards remain uncharacterized but likely milder due to the absence of reactive functional groups.

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